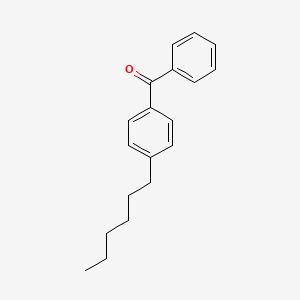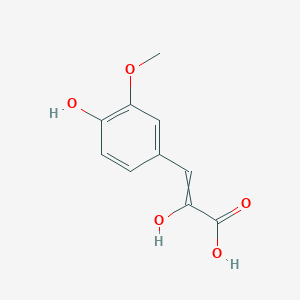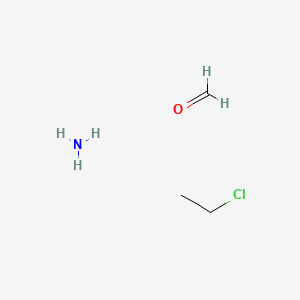
Azane;chloroethane;formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane;chloroethane;formaldehyde is a compound that consists of three distinct chemical entities: azane (ammonia), chloroethane (ethyl chloride), and formaldehyde. Each of these components has unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Chloroethane (Ethyl Chloride): Chloroethane can be prepared by the reaction of ethylene with hydrogen chloride gas in the presence of an aluminum chloride catalyst.
Formaldehyde: Formaldehyde is commonly produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.
Industrial Production Methods
Azane (Ammonia): The Haber-Bosch process is widely used in the industrial production of ammonia, with large-scale plants operating under optimized conditions to maximize yield.
Chloroethane (Ethyl Chloride): Industrial production of chloroethane involves the chlorination of ethane or the reaction of ethylene with hydrochloric acid.
Formaldehyde: Industrial production of formaldehyde typically involves the oxidation of methanol using a metal oxide catalyst, such as iron molybdate or silver.
化学反应分析
Types of Reactions
Azane (Ammonia): Ammonia undergoes various reactions, including oxidation, reduction, and substitution. It can react with acids to form ammonium salts and with halogens to form halides.
Chloroethane (Ethyl Chloride): Chloroethane primarily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of ethanol.
Formaldehyde: Formaldehyde undergoes various reactions, including polymerization, oxidation, and addition reactions. It can react with ammonia to form hexamethylenetetramine and with phenols to form phenolic resins.
Common Reagents and Conditions
Azane (Ammonia): Common reagents include acids, halogens, and metal catalysts. Reactions typically occur under ambient conditions or with mild heating.
Chloroethane (Ethyl Chloride): Common reagents include aqueous alkali, alcohols, and amines. Reactions often require heating or the presence of a catalyst.
Formaldehyde: Common reagents include ammonia, phenols, and various oxidizing agents. Reactions can occur under a wide range of conditions, from ambient temperature to high heat.
Major Products Formed
Azane (Ammonia): Major products include ammonium salts, amines, and nitrides.
Chloroethane (Ethyl Chloride): Major products include ethanol, ethylamine, and ethyl ethers.
Formaldehyde: Major products include hexamethylenetetramine, phenolic resins, and formic acid.
科学研究应用
Azane;chloroethane;formaldehyde has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Formaldehyde is used as a fixative in histology and pathology to preserve biological tissues.
Medicine: Ammonia is used in the synthesis of pharmaceuticals, while formaldehyde is used in the production of vaccines and disinfectants.
Industry: Chloroethane is used as a solvent and in the production of ethyl cellulose, while formaldehyde is used in the manufacture of resins, plastics, and textiles.
作用机制
The mechanism of action for each component varies:
Azane (Ammonia): Ammonia acts as a nucleophile in many reactions, donating a pair of electrons to form new bonds.
Chloroethane (Ethyl Chloride): Chloroethane undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile.
Formaldehyde: Formaldehyde acts as an electrophile, reacting with nucleophiles to form addition products. It can also polymerize to form larger molecules.
相似化合物的比较
Azane (Ammonia): Similar compounds include hydrazine and methylamine. Ammonia is unique due to its simple structure and widespread use in various applications.
Chloroethane (Ethyl Chloride): Similar compounds include chloroform and dichloroethane. Chloroethane is unique due to its specific reactivity and use as a solvent.
Formaldehyde: Similar compounds include acetaldehyde and glutaraldehyde. Formaldehyde is unique due to its high reactivity and use in the production of resins and disinfectants.
属性
CAS 编号 |
63512-71-0 |
|---|---|
分子式 |
C3H10ClNO |
分子量 |
111.57 g/mol |
IUPAC 名称 |
azane;chloroethane;formaldehyde |
InChI |
InChI=1S/C2H5Cl.CH2O.H3N/c1-2-3;1-2;/h2H2,1H3;1H2;1H3 |
InChI 键 |
AGPUJBVRLHNFTN-UHFFFAOYSA-N |
规范 SMILES |
CCCl.C=O.N |
相关CAS编号 |
63512-71-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


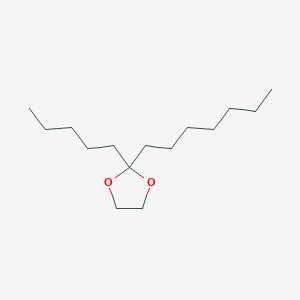
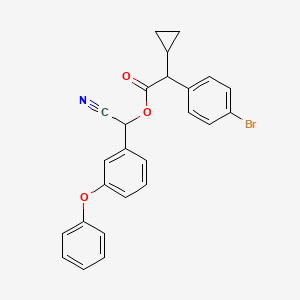
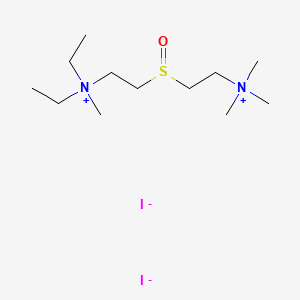
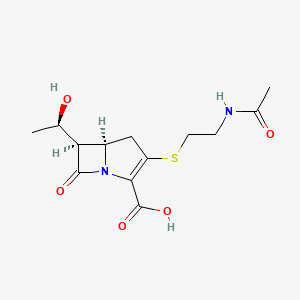



![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
